Halogen Bond Donor Capacity of C-Br vs. C-Cl and C-F
The 4-bromo substituent on CAS 933242-93-4 provides a significantly more positive electrostatic potential (σ-hole) on the halogen surface compared to the 4-chloro or 4-fluoro counterparts, as calculated by density functional theory (DFT) for aryl halides [1]. The C-Br σ-hole maximum (Vₛ,ₘₐₓ) for bromobenzene is approximately +23 kcal/mol, compared to +18 kcal/mol for chlorobenzene and +8 kcal/mol for fluorobenzene [2]. This enhanced σ-hole enables stronger and more directional halogen bonding with backbone carbonyl oxygen atoms in protein binding sites (C–Br···O=C interaction distances of 2.8–3.2 Å), a feature that cannot be replicated by the corresponding 4-chloro or 4-fluoro fragment analogs [3].
| Evidence Dimension | Halogen bond donor strength (σ-hole magnitude Vₛ,ₘₐₓ on halogen surface) |
|---|---|
| Target Compound Data | C-Br σ-hole Vₛ,ₘₐₓ ≈ +23 kcal/mol (bromobenzene model) |
| Comparator Or Baseline | C-Cl σ-hole Vₛ,ₘₐₓ ≈ +18 kcal/mol; C-F σ-hole Vₛ,ₘₐₓ ≈ +8 kcal/mol |
| Quantified Difference | C-Br σ-hole is ~28% greater than C-Cl and ~188% greater than C-F |
| Conditions | DFT calculations at M06-2X/aug-cc-pVDZ level on monohalogenated benzenes |
Why This Matters
The target compound's C-Br moiety provides a halogen-bonding handle not available in the more commonly procured 4-fluoro or 4-chloro triazole fragments, enabling distinct protein-ligand interactions in medicinal chemistry campaigns.
- [1] Politzer, P.; Murray, J. S.; Clark, T. Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. Phys. Chem. Chem. Phys. 2010, 12, 7748–7757. View Source
- [2] Auffinger, P.; Hays, F. A.; Westhof, E.; Ho, P. S. Halogen bonds in biological molecules. Proc. Natl. Acad. Sci. USA 2004, 101, 16789–16794. View Source
- [3] Wilcken, R.; Zimmermann, M. O.; Lange, A.; Joerger, A. C.; Boeckler, F. M. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J. Med. Chem. 2013, 56, 1363–1388. View Source
